molecular formula C21H26FN5O2S B3009085 1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 921570-02-7

1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B3009085
CAS No.: 921570-02-7
M. Wt: 431.53
InChI Key: QSKJFEACZKNEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H26FN5O2S and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea and similar compounds have been investigated for their antimicrobial and antiviral properties. For instance, certain derivatives have shown high antimicrobial activity against microorganism strains, including those with the 4-fluorophenyl substitution (Yurttaş et al., 2016). Similarly, other derivatives have demonstrated potent antiviral activities against Tobacco mosaic virus (TMV) and substantial antimicrobial effects (Reddy et al., 2013).

Hypoglycemic Agents

Compounds related to this compound have been studied as potential hypoglycemic agents. For example, certain derivatives have shown considerable in vivo hypoglycemic activity, suggesting their potential use as anti-diabetic drugs (Panchal et al., 2017).

Imaging and Diagnostic Applications

In the field of medical imaging, derivatives of this compound have been developed for positron emission tomography (PET) imaging of the brain. For instance, a specific derivative was used for in vivo visualization of fatty acid amide hydrolase in rat brains, indicating its potential application in neurological research and diagnostics (Shimoda et al., 2015).

Pesticidal Activities

Some derivatives have also been explored for their pesticidal properties. For example, a particular derivative demonstrated strong larvicidal activity against mosquito larvae and potent antifungal activity, suggesting its potential application in pest control (Choi et al., 2015).

Anticancer Evaluation

Several studies have evaluated the anticancer potential of these compounds. For instance, derivatives containing piperazine and 1,3-thiazole exhibited significant anticancer activities against various human tumor cell lines (Turov, 2020).

Anticholinesterase and Antioxidant Activities

Derivatives have also been studied for their anticholinesterase and antioxidant activities. Certain compounds showed significant inhibitory activity against cholinesterases and exhibited better ABTS cation radical scavenging ability compared to standard antioxidants (Kurt et al., 2015).

Properties

IUPAC Name

1-cyclopentyl-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2S/c22-15-5-7-18(8-6-15)26-9-11-27(12-10-26)19(28)13-17-14-30-21(24-17)25-20(29)23-16-3-1-2-4-16/h5-8,14,16H,1-4,9-13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKJFEACZKNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.